molecular formula C14H11F3N6O B2554974 5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide CAS No. 2034328-20-4

5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide

Cat. No. B2554974
CAS RN: 2034328-20-4
M. Wt: 336.278
InChI Key: WSYYQYSDEUTWMY-UHFFFAOYSA-N
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Description

The compound “5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C14H11F3N6O . It is a white to light yellow crystalline powder .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves reactions with hydrazonoyl halides and alkyl carbothioates or carbothioamides . The synthesis process also involves the use of ethanol and hydrazine hydrate, chlorobenzene and trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazine ring attached to a triazolo-pyridine ring via a methylene bridge . The pyrazine ring carries a carboxamide group, while the triazolo-pyridine ring carries a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include substitution, cyclization, and deprotection reactions . These reactions are typically carried out under controlled conditions of temperature and pressure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is reported to be between 191.9–197.3 °C . The compound has a molecular weight of 336.272 Da .

Scientific Research Applications

  • Synthesis and Biological Activity : Research into the synthesis of compounds with similar structural features, such as [1,2,4]triazolo[4,3-a]pyridines and pyrazines, highlights their potential in creating substances with significant biological activities. For instance, studies have shown that compounds derived from enaminones and containing pyrazole, pyridine, and [1,2,4]triazolo moieties exhibit notable antitumor and antimicrobial activities. These findings suggest that derivatives like 5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide could also have promising applications in medical research, particularly in developing new therapeutic agents (Riyadh, 2011).

  • Cardiovascular Research : Compounds incorporating the [1,2,4]triazolo[4,3-a]pyridine moiety have been synthesized and evaluated for their cardiovascular properties, including coronary vasodilating and antihypertensive activities. This underscores the potential utility of structurally related compounds in cardiovascular research, where they could be used to explore new treatments for heart-related conditions (Sato et al., 1980).

  • Antiviral Research : A study involving the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, revealed remarkable antiavian influenza virus activity. This points to the potential of compounds with [1,2,4]triazolo[4,3-a]pyridin moieties in antiviral research, particularly in the development of treatments for influenza and other viral infections (Hebishy et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential applications, particularly in the field of medicine. Given its structural similarity to other biologically active compounds, it may have potential as a pharmaceutical intermediate .

properties

IUPAC Name

5-methyl-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6O/c1-8-5-19-10(6-18-8)13(24)20-7-11-21-22-12-9(14(15,16)17)3-2-4-23(11)12/h2-6H,7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYYQYSDEUTWMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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